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5-Hydroxypicolinaldehydeoxime

Cat. No.: B15243613
M. Wt: 138.12 g/mol
InChI Key: DRAVSXXCLYDZJG-FPYGCLRLSA-N
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Description

Nomenclature and Structural Classification within Picolinaldehyde Oximes and Hydroxypyridine Derivatives

From a nomenclature standpoint, 5-Hydroxypicolinaldehydeoxime is systematically named N-(pyridin-2-ylmethylidene)hydroxylamine, with a hydroxyl group substituted at the fifth position of the pyridine (B92270) ring. It belongs to the broader class of picolinaldehyde oximes, which are characterized by a pyridine ring with an oxime functional group attached to the second carbon. The oxime group (-CH=NOH) itself is known for its ability to exist as E/Z isomers, adding a layer of structural diversity to these compounds.

Structurally, the molecule is a derivative of both picolinaldehyde and hydroxylamine (B1172632). The pyridine ring provides a nitrogen atom as a potential coordination site, while the oxime group offers both a nitrogen and an oxygen atom for metal binding. The addition of a hydroxyl group at the 5-position further classifies it as a hydroxypyridine derivative. This hydroxyl group can also participate in coordination, making the ligand potentially tridentate.

Significance of Picolinaldehyde Oxime Ligand Architectures in Coordination Chemistry and Beyond

Picolinaldehyde oxime and its derivatives are renowned for their versatile coordination behavior. They can act as neutral ligands or, upon deprotonation of the oxime's hydroxyl group, as anionic ligands. This flexibility allows them to form a wide array of coordination complexes with varying geometries and stability constants. The resulting metallacycles are often five-membered rings, which are known for their thermodynamic stability.

The incorporation of a hydroxyl group on the pyridine ring, as seen in this compound, is a key structural modification. This group can influence the acidity of the oxime proton and the electron density on the pyridine nitrogen, thereby fine-tuning the ligand's coordination properties. The ability of such ligands to form stable chelates with metal ions is of paramount importance in various applications, including:

Analytical Chemistry: As chromogenic reagents for the detection and quantification of metal ions.

Hydrometallurgy: In the solvent extraction and separation of metals.

Catalysis: As ligands that can stabilize and modulate the reactivity of metal centers in catalytic processes.

Biomimetic Chemistry: In modeling the active sites of metalloenzymes.

Historical Context and Evolution of Research on Related Chelating Systems

The study of chelating agents has a rich history, with early work focusing on simple bidentate ligands. Over time, research has progressed towards the design and synthesis of more complex, polydentate ligands with tailored properties. Hydroxypyridine-based chelators, in particular, have been extensively investigated for their high affinity for hard metal ions. nih.gov

The development of ligands combining the hydroxypyridine scaffold with other donor groups, such as the oxime function in this compound, represents a logical evolution in this field. This "multi-functional" approach allows for the creation of ligands with enhanced stability and selectivity for specific metal ions. The historical development of related compounds, such as the hydroxypyridinones (HOPOs), has laid a strong foundation for understanding the potential of this compound as a chelating agent. nih.gov Research into HOPOs has demonstrated their effectiveness in metal sequestration, providing a valuable comparative framework for the study of this compound. nih.gov

Chemical Data of Precursor and Related Compounds

The synthesis of this compound would typically proceed via the reaction of its aldehyde precursor, 5-Hydroxypicolinaldehyde (B1296277), with hydroxylamine. The properties of this precursor are therefore of significant interest.

Table 1: Physicochemical Properties of 5-Hydroxypicolinaldehyde

PropertyValue
CAS Number 31191-08-9
Molecular Formula C₆H₅NO₂
Molecular Weight 123.11 g/mol
IUPAC Name 5-hydroxypyridine-2-carbaldehyde
SMILES C1=CC(=NC=C1O)C=O
InChIKey HSODMUBHOXGNNQ-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

To understand the expected behavior of this compound, it is useful to consider the properties of the parent compound, Picolinaldehyde oxime.

Table 2: Properties of (E)-Picolinaldehyde oxime

PropertyValue
CAS Number 873-69-8
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
IUPAC Name N-(pyridin-2-ylmethylidene)hydroxylamine
Melting Point 113 °C
XLogP3 0.7

Data sourced from PubChem. nih.gov

Compound Nomenclature

The following table lists the chemical compounds mentioned in this article for clarity and reference.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B15243613 5-Hydroxypicolinaldehydeoxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

6-[(E)-hydroxyiminomethyl]pyridin-3-ol

InChI

InChI=1S/C6H6N2O2/c9-6-2-1-5(3-8-10)7-4-6/h1-4,9-10H/b8-3+

InChI Key

DRAVSXXCLYDZJG-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=NC=C1O)/C=N/O

Canonical SMILES

C1=CC(=NC=C1O)C=NO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Hydroxypicolinaldehydeoxime

Strategies for Precursor Synthesis of 5-Hydroxypicolinaldehyde (B1296277)

The effective synthesis of the pivotal precursor, 5-hydroxypicolinaldehyde, is achievable through several strategic methodologies. These approaches primarily focus on the functionalization of a pre-existing pyridine (B92270) core, with two of the most established methods being the direct formylation of a hydroxyl-substituted pyridine and the oxidation of a corresponding pyridylmethanol.

A principal method for the introduction of a formyl group is the Vilsmeier-Haack reaction . nih.govchemistrysteps.comorganic-chemistry.orgcambridge.orgijpcbs.com This reaction is particularly effective for electron-rich aromatic systems, such as 5-hydroxypyridine. The process involves the in situ generation of the Vilsmeier reagent from a substituted formamide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt readily attacks the activated pyridine ring. The presence of the hydroxyl group at the 5-position directs the electrophilic substitution to the ortho position (C2), leading to an iminium intermediate that is subsequently hydrolyzed to yield the target aldehyde.

An alternative and equally viable route is the oxidation of 5-hydroxy-2-pyridinemethanol . This strategy commences with a precursor already possessing a carbon substituent at the desired position, which is then oxidized to the aldehyde functionality. A variety of oxidizing agents are suitable for this transformation, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and conditions associated with Swern oxidation. The requisite starting material, 5-hydroxy-2-pyridinemethanol, can be synthesized from 2-picoline via N-oxidation, followed by a rearrangement and subsequent hydrolysis. google.com Furthermore, biocatalytic methods employing enzymes such as xylene monooxygenase have demonstrated the capacity to oxidize methyl-substituted pyridines to their corresponding alcohols and aldehydes, offering a greener alternative. rsc.org

Table 1: Comparison of Synthetic Strategies for 5-Hydroxypicolinaldehyde
Synthetic StrategyStarting MaterialKey ReagentsGeneral Observations
Vilsmeier-Haack Reaction5-HydroxypyridineDMF, POCl₃Direct formylation, good for electron-rich pyridines. nih.govchemistrysteps.comorganic-chemistry.orgcambridge.orgijpcbs.com
Oxidation5-Hydroxy-2-pyridinemethanolMnO₂, PCC, etc.Requires pre-functionalized precursor. google.com
Biocatalysis2-Methyl-5-hydroxypyridineXylene monooxygenaseEnzymatic oxidation, environmentally benign. rsc.org

Specific Reaction Pathways for the Oxime Formation of 5-Hydroxypicolinaldehydeoxime

The transformation of 5-hydroxypicolinaldehyde into its oxime derivative is a classic condensation reaction with hydroxylamine (B1172632). orgsyn.orggoogle.comresearchgate.netgoogle.com This reaction is a fundamental process in organic synthesis and is characterized by its efficiency and mild reaction conditions.

Optimized Reaction Conditions and Yield Enhancements

The oximation reaction is typically conducted by treating the aldehyde with hydroxylamine hydrochloride. A base is required to liberate the free hydroxylamine nucleophile. The selection of the base and solvent system can significantly impact the reaction's efficiency and yield. Commonly employed bases include sodium acetate (B1210297), sodium carbonate, or organic bases like pyridine. Protic solvents such as ethanol (B145695) or aqueous ethanol are frequently used to ensure the solubility of the reactants.

Optimization of the reaction pH is crucial for maximizing the yield. A slightly acidic to neutral medium is generally preferred as it facilitates both the initial nucleophilic addition and the subsequent dehydration step. Extreme pH conditions can promote undesirable side reactions. The use of a mild base like sodium acetate effectively buffers the reaction mixture to an optimal pH range. In many instances, the reaction is conveniently driven to completion by the precipitation of the crystalline oxime product from the reaction medium.

Table 2: Optimized Conditions for the Synthesis of this compound
AldehydeReagentBaseSolventTemperature (°C)Reaction TimeReported Yield
5-HydroxypicolinaldehydeHydroxylamine HydrochlorideSodium AcetateEthanol/WaterReflux1-2 hours>90% (estimated) orgsyn.orggoogle.com
5-HydroxypicolinaldehydeHydroxylamine HydrochloridePyridineEthanolRoom Temperature4-6 hoursHigh (unspecified) researchgate.net

Mechanistic Considerations of Oxime Formation

The formation of an oxime from an aldehyde proceeds through a well-established two-step mechanism:

Nucleophilic Addition: The nitrogen atom of hydroxylamine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 5-hydroxypicolinaldehyde. This addition results in the formation of a tetrahedral intermediate known as a carbinolamine. This initial step is typically rapid and reversible.

Dehydration: The carbinolamine intermediate subsequently undergoes elimination of a water molecule to form the stable carbon-nitrogen double bond of the oxime. This dehydration step is generally the rate-determining stage of the reaction and is often catalyzed by a weak acid. Protonation of the carbinolamine's hydroxyl group by a proton source converts it into a more effective leaving group (water), facilitating its departure and the formation of the final oxime product.

Chemical Modification and Derivatization Strategies for this compound

The molecular architecture of this compound presents two primary loci for chemical modification: the oxime functional group and the phenolic hydroxyl group. These reactive sites provide avenues for a diverse range of derivatization strategies aimed at modulating the compound's physicochemical and biological properties.

Functionalization at the Oxime Moiety

The oxime moiety (-C=N-OH) serves as a versatile platform for chemical elaboration. The oxime's hydroxyl group can be readily alkylated or acylated to afford the corresponding oxime ethers and esters. organic-chemistry.orgresearchgate.netnih.govjocpr.comresearchgate.net

O-Alkylation: The synthesis of oxime ethers is achieved by reacting the oxime with a suitable alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. The base facilitates the deprotonation of the oxime's hydroxyl group to form a nucleophilic oximate anion, which then displaces the leaving group of the alkylating agent. Phase-transfer catalysis can be effectively utilized to mediate this reaction between an aqueous base and an organic-soluble substrate.

O-Acylation: Esterification of the oxime is accomplished through reaction with an acylating agent, for instance, an acid chloride or an anhydride, typically in the presence of a non-nucleophilic base like pyridine to neutralize the acid byproduct.

Table 3: Derivatization Reactions at the Oxime Moiety
Derivatization TypeTypical ReagentsGeneral ConditionsProduct Class
O-AlkylationAlkyl Halide, Base (e.g., NaH, K₂CO₃)Aprotic Solvent (e.g., DMF, Acetone)O-Alkyl Oxime Ether organic-chemistry.orgjocpr.com
O-AcylationAcyl Chloride, Base (e.g., Pyridine)Anhydrous ConditionsO-Acyl Oxime Ester organic-chemistry.org

Derivatization of the 5-Hydroxyl Group

The phenolic hydroxyl group located at the 5-position of the pyridine ring constitutes another key site for derivatization. This group undergoes reactions characteristic of phenols, most notably etherification and esterification.

Etherification: The phenolic hydroxyl can be transformed into an ether via the Williamson ether synthesis, which involves reaction with an alkylating agent in the presence of a base. The basic conditions deprotonate the phenolic hydroxyl, thereby enhancing its nucleophilicity.

Esterification: The phenolic hydroxyl group can be esterified using acylating agents such as acid chlorides or anhydrides in the presence of a suitable base. Achieving selective derivatization requires careful consideration of the relative acidities and reactivities of the oxime hydroxyl and the phenolic hydroxyl groups. In general, the phenolic hydroxyl is more acidic and can be selectively deprotonated and functionalized under judiciously controlled reaction conditions.

Table 4: Derivatization Reactions at the 5-Hydroxyl Group
Derivatization TypeTypical ReagentsGeneral ConditionsProduct Class
EtherificationAlkyl Halide, Base (e.g., K₂CO₃)Polar Aprotic Solvent (e.g., DMF)5-Alkoxypicolinaldehydeoxime
EsterificationAcyl Chloride, Base (e.g., Pyridine)Anhydrous Conditions5-Acyloxypicolinaldehydeoxime

Table of Compounds Mentioned

Chemical Name
5-Acyloxypicolinaldehydeoxime
5-Alkoxypicolinaldehydeoxime
5-Hydroxypicolinaldehyde
This compound
5-Hydroxy-2-pyridinemethanol
5-Hydroxypyridine
Acyl chloride
Alkyl halide
Anhydride
Ethanol
Hydroxylamine hydrochloride
Manganese dioxide (MnO₂)
N,N-Dimethylformamide (DMF)
O-Acyl oxime ester
O-Alkyl oxime ether
Phosphorus oxychloride (POCl₃)
2-Picoline
Potassium carbonate (K₂CO₃)
Pyridine
Pyridinium chlorochromate (PCC)
Sodium acetate
Sodium hydride (NaH)
Williamson ether synthesis
Xylene monooxygenase

Modifications of the Pyridine Ring System

The pyridine ring of this compound is, in principle, amenable to various chemical modifications, although specific examples for this particular compound are not extensively documented in the current literature. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at the 2- and 4-positions. quora.comnih.gov

Electrophilic Substitution: Direct electrophilic substitution on the pyridine ring of this compound would be challenging due to the deactivating effect of the ring nitrogen. However, the hydroxyl group at the 5-position is an activating group and would direct incoming electrophiles to the ortho and para positions. The interplay of these directing effects would likely result in complex product mixtures under standard electrophilic substitution conditions.

Nucleophilic Substitution: The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. For this compound, nucleophilic aromatic substitution would be most favored at the positions ortho and para to the ring nitrogen (positions 2 and 4). quora.comquimicaorganica.org Should a suitable leaving group be present at these positions in a derivative of this compound, it could be displaced by a variety of nucleophiles.

Functionalization via Directed Metalation: Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of pyridine rings. In the case of this compound, the hydroxyl and oxime groups could potentially act as directing groups, allowing for lithiation at specific positions on the pyridine ring, followed by quenching with an electrophile to introduce a new substituent.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are versatile methods for forming carbon-carbon and carbon-heteroatom bonds on pyridine rings. A bromo or iodo-substituted derivative of this compound could serve as a substrate for these reactions, enabling the introduction of a wide range of functional groups.

A summary of potential, though not yet reported, modifications of the pyridine ring of this compound is presented in Table 1.

Table 1: Potential Modifications of the Pyridine Ring of this compound

Reaction TypePotential ReagentsPotential Product
NitrationHNO₃/H₂SO₄Nitro-5-hydroxypicolinaldehydeoxime
HalogenationNBS, NCSHalo-5-hydroxypicolinaldehydeoxime
Nucleophilic SubstitutionNaNH₂, R-LiAmino or Alkyl-5-hydroxypicolinaldehydeoxime
Directed ortho-Metalationn-BuLi, then E⁺Substituted-5-hydroxypicolinaldehydeoxime
Suzuki Coupling (on halo-derivative)Arylboronic acid, Pd catalystAryl-5-hydroxypicolinaldehydeoxime

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area ripe for exploration, with the potential to reduce the environmental impact of its production. Current literature does not describe specific green synthetic routes for this compound; however, general green chemistry methodologies can be applied. nih.govd-nb.infomdpi.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. ajrconline.orgnih.govchemicaljournals.comnih.govarkat-usa.org The synthesis of the oxime from 5-hydroxypicolinaldehyde and hydroxylamine could likely be accelerated using microwave heating. nih.gov This technique could also be beneficial for the derivatization reactions of the pyridine ring, potentially reducing the need for harsh reaction conditions.

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key principle of green chemistry. "Grindstone chemistry," a solvent-free method involving the grinding of solid reactants, has been successfully applied to the synthesis of oximes. d-nb.info This approach could be a viable and environmentally benign alternative for the preparation of this compound.

Use of Greener Solvents: When a solvent is necessary, the use of environmentally friendly options such as water, ethanol, or other bio-based solvents is preferred over traditional hazardous solvents. mdpi.comresearchgate.netwiley.com The oximation reaction is often carried out in aqueous or alcoholic media, which aligns with green chemistry principles. nih.gov Future work could focus on optimizing the synthesis of this compound in these greener solvent systems.

Catalytic Methods: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green synthesis. For the oximation step, while often proceeding without a catalyst, mild acidic or basic catalysts can be employed. Research into solid acid or base catalysts could offer a greener alternative to homogeneous catalysts that require difficult separation. d-nb.info

Table 2 summarizes potential green chemistry approaches for the synthesis of this compound.

Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry PrincipleProposed ApplicationPotential Benefits
Alternative Energy SourcesMicrowave-assisted oximationReduced reaction time, increased yield
Solvent-Free ConditionsGrindstone synthesis of the oximeElimination of solvent waste
Use of Safer SolventsOximation in water or ethanolReduced toxicity and environmental impact
CatalysisUse of solid acid/base catalystsEase of separation and catalyst recycling

Coordination Chemistry and Metal Complexation of 5 Hydroxypicolinaldehydeoxime

Ligand Design Principles and Potential Coordination Modes (e.g., Bidentate, Tridentate)

5-Hydroxypicolinaldehydeoxime is a multifunctional ligand capable of adopting several coordination modes depending on the reaction conditions, the metal ion, and the pH. The key donor sites are the pyridine (B92270) nitrogen (a soft donor), the oxime nitrogen (borderline donor), and the hydroxyl and oxime oxygens (hard donors).

Bidentate Coordination: The most common coordination mode for similar picolinaldehyde oxime derivatives involves the formation of a five-membered chelate ring through the pyridine nitrogen and the oxime nitrogen. purdue.edu This N,N-bidentate coordination is favored in neutral or slightly acidic conditions where the oxime and hydroxyl groups remain protonated. Alternatively, bidentate coordination can occur through the deprotonated hydroxyl oxygen and the pyridine nitrogen, forming a six-membered chelate ring.

Tridentate Coordination: Under basic conditions, deprotonation of the oxime and/or the phenolic hydroxyl group can occur, making the oxygen atoms available for coordination. A common tridentate mode would involve the pyridine nitrogen, the oxime nitrogen, and the deprotonated hydroxyl oxygen, forming two fused chelate rings (one five-membered and one six-membered). This mode leads to highly stable complexes due to the chelate effect.

Table 1: Potential Coordination Modes of this compound
Coordination ModeDonor AtomsChelate Ring SizeTypical Conditions
Bidentate (N,N)Pyridine-N, Oxime-N5-memberedNeutral/Slightly Acidic
Bidentate (N,O)Pyridine-N, Hydroxyl-O6-memberedBasic (deprotonated hydroxyl)
Tridentate (N,N,O)Pyridine-N, Oxime-N, Hydroxyl-O5- and 6-memberedBasic (deprotonated hydroxyl)

Complexation Studies with Transition Metal Ions

Transition metal ions, with their partially filled d-orbitals, readily form colored and often paramagnetic complexes with ligands like this compound.

Mononuclear complexes are those containing a single metal center. escholarship.org With this compound, mononuclear complexes with stoichiometries such as 1:1, 1:2, and 1:3 (metal:ligand) are anticipated. For instance, in a 1:2 complex with a divalent metal ion like Ni(II) or Cu(II), two ligand molecules would coordinate to the metal center, often resulting in an octahedral geometry with two other coordination sites occupied by solvent molecules or other small ligands. The specific geometry (e.g., octahedral, square planar, tetrahedral) will depend on the metal ion and its preferred coordination number.

Dinuclear and polynuclear complexes, which feature two or more metal centers, can form if a ligand has the ability to bridge between them. youtube.com The oxime group of this compound is a classic bridging moiety. The deprotonated oximate group (N-O⁻) can bridge two metal centers, leading to the formation of dinuclear or polynuclear structures. The phenolic hydroxyl group, upon deprotonation, can also act as a bridging ligand. These bridging interactions can lead to interesting magnetic properties due to the exchange interactions between the metal centers.

The stability of complexes with this compound is significantly influenced by the properties of the metal ion.

Oxidation State: A higher oxidation state on the metal ion generally leads to a more stable complex due to stronger electrostatic attraction. rsc.org Furthermore, according to Hard-Soft Acid-Base (HSAB) theory, higher oxidation state metals are harder acids and will form stronger bonds with the hard oxygen donor atoms of the deprotonated hydroxyl and oxime groups.

Ionic Radius: For a given oxidation state, the stability of the complexes often follows the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the decrease in ionic radius across the series and the ligand field stabilization energy. The smaller the ionic radius, the stronger the electrostatic interaction with the ligand.

Complexation Studies with Main Group Elements and Lanthanide Ions

While less common than with transition metals, this compound can also form complexes with main group elements and lanthanides.

Main Group Elements: Main group elements with available p-orbitals, such as Al(III), Ga(III), and Sn(IV), can form stable complexes. The coordination is typically dominated by electrostatic interactions, favoring the hard oxygen donor atoms.

Lanthanide Ions: Lanthanide ions (Ln³⁺) are large, hard acids with high coordination numbers (typically 8 or 9). researchgate.net They are expected to form stable complexes with this compound, primarily through the oxygen donor atoms. nih.gov Due to their large size, lanthanide ions can accommodate multiple ligands, potentially leading to complexes with high ligand-to-metal ratios. escholarship.orgnih.gov The coordination geometry is often a capped square antiprism or a tricapped trigonal prism. These complexes are of interest for their potential luminescent properties.

Stereochemical Aspects and Chirality in Metal Complexes

The geometry of how ligands are arranged around a central metal atom can lead to stereoisomerism.

Geometric Isomers: In an octahedral complex with two bidentate this compound ligands and two other monodentate ligands (e.g., water), cis and trans isomers can form. With three bidentate ligands, facial (fac) and meridional (mer) isomers are possible.

Chirality: Chirality, or "handedness," arises when a molecule and its mirror image are non-superimposable. numberanalytics.com Metal complexes can be chiral due to the arrangement of ligands. numberanalytics.com For example, an octahedral complex with three bidentate this compound ligands (M(L)₃) lacks a plane of symmetry and is therefore chiral, existing as a pair of enantiomers (Δ and Λ isomers). Similarly, an octahedral complex with two of these ligands in a cis arrangement is also chiral. The synthesis of such chiral-at-metal complexes is a significant area of research due to their applications in asymmetric catalysis. nih.gov

Table 2: Summary of Expected Complexation Behavior
Metal Ion TypeExpected CoordinationCommon GeometriesPotential Features
Transition Metals (e.g., Cu²⁺, Ni²⁺, Fe³⁺)Bidentate (N,N), Tridentate (N,N,O)Octahedral, Square PlanarColored, Paramagnetic, Mononuclear/Polynuclear
Main Group (e.g., Al³⁺, Sn⁴⁺)Bidentate (N,O), Tridentate (N,N,O)Tetrahedral, OctahedralColorless, Diamagnetic
Lanthanides (e.g., Eu³⁺, Tb³⁺)Primarily through O-donorsHigh coordination (8, 9)Luminescent, High metal:ligand ratios

Thermodynamic and Kinetic Studies of Metal Complex Formation

The formation of a metal complex is governed by both thermodynamic and kinetic factors. Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions and is quantified by stability constants. Kinetic stability, on the other hand, pertains to the speed at which the complex is formed and dissociates.

Thermodynamic Stability and Stability Constants

The stability of metal complexes with ligands like 5-Hydroxypicolinaldehyde (B1296277) oxime is typically determined potentiometrically, by monitoring the pH changes in a solution containing the metal ion and the ligand upon titration with a standard base. chem-soc.siresearchgate.nethakon-art.com The protonation constants of the ligand are first determined, followed by the determination of the stability constants of the metal complexes.

For a diprotic ligand like 5-Hydroxypicolinaldehyde oxime (H₂L), the protonation equilibria can be represented as:

H₂L⁺ ⇌ HL + H⁺ (Kₐ₁) HL ⇌ L⁻ + H⁺ (Kₐ₂)

M²⁺ + L⁻ ⇌ ML⁺ (K₁) ML⁺ + L⁻ ⇌ ML₂ (K₂)

M²⁺ + 2L⁻ ⇌ ML₂ (β₂ = K₁ * K₂)

To illustrate the nature of these thermodynamic parameters, a representative data table for a related pyridyl oxime ligand is presented below. It is important to note that these values are for comparative purposes and the actual values for 5-Hydroxypicolinaldehyde oxime may differ.

Table 1: Representative Stability Constants for a Pyridyl Oxime Ligand with Divalent Metal Ions

Metal Ion log K₁ log K₂ log β₂
Co(II) 5.8 5.1 10.9
Ni(II) 7.4 6.8 14.2
Cu(II) 9.5 8.7 18.2

Note: These are hypothetical values based on trends observed for similar ligands and are for illustrative purposes only.

Kinetic Aspects of Complex Formation

The kinetics of complex formation provide information about the reaction mechanism. For many divalent metal ions, the rate-determining step is the loss of a solvent molecule from the inner coordination sphere of the metal ion. The rate of complex formation can be influenced by the nature of the ligand. For instance, the formation of an initial outer-sphere complex between the metal ion and the ligand, followed by the rate-limiting step of solvent displacement, is a common mechanism.

Kinetic studies on the formation of oximes from aldehydes have shown that the reaction can be subject to general acid catalysis, with the dehydration of an intermediate carbinolamine often being the rate-determining step. researchgate.net While this pertains to the formation of the ligand itself, the principles of stepwise reaction mechanisms are also applicable to the subsequent metal complexation. The rates of formation of complexes with 5-Hydroxypicolinaldehyde oxime would be expected to be influenced by the pH of the solution, which dictates the protonation state of the ligand.

Influence of the 5-Hydroxyl Functionality on Metal-Ligand Interactions

The presence of a hydroxyl group at the 5-position of the pyridine ring in 5-Hydroxypicolinaldehyde oxime is expected to significantly influence its coordination chemistry compared to the unsubstituted picolinaldehyde oxime. This influence can be attributed to both electronic and steric effects, as well as the potential for additional coordination or hydrogen bonding.

Electronic Effects

Furthermore, the acidity of the oxime proton (pKa₂) is also likely to be affected. An increase in the electron-donating character of the pyridine ring would be expected to increase the pKa of the oxime group, making it a weaker acid. This, in turn, could influence the pH range over which complexation occurs.

Potential for Additional Coordination and Hydrogen Bonding

The hydroxyl group itself can act as a coordination site, potentially leading to the formation of polynuclear complexes where the hydroxyl group bridges two metal centers. In its deprotonated form (as a phenolate-like group), it would be a strong donor.

Even if not directly coordinated to the primary metal center, the hydroxyl group can participate in intramolecular or intermolecular hydrogen bonding. Intramolecular hydrogen bonding with the oxime oxygen could influence the conformation of the ligand and the pre-organization for metal binding. Intermolecular hydrogen bonding can play a crucial role in the crystal packing of the metal complexes and can lead to the formation of extended supramolecular architectures. nih.gov

To illustrate the potential impact of a hydroxyl substituent on ligand acidity and complex stability, a comparative table is presented below, based on general principles and data for related phenolic oximes.

Table 2: Anticipated Influence of the 5-Hydroxyl Group on Acidity and Complex Stability

Property Picolinaldehyde Oxime (Predicted) 5-Hydroxypicolinaldehyde oxime (Predicted) Rationale
Pyridine Nitrogen pKₐ ~4-5 Higher Electron-donating effect of the -OH group increases basicity.
Oxime -OH pKₐ ~10 Slightly Higher Increased electron density on the ring makes the oxime proton less acidic.

Note: These are predicted trends and require experimental verification.

Structural Elucidation and Spectroscopic Characterization of 5 Hydroxypicolinaldehydeoxime and Its Complexes

X-ray Crystallography

X-ray crystallography is an indispensable, non-destructive analytical method that provides precise information regarding the internal lattice of crystalline materials. carleton.edu This technique allows for the detailed determination of unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. carleton.edu

Single-Crystal X-ray Diffraction of the Free Ligand

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of small molecules. rigaku.com The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. carleton.edurigaku.com For 5-Hydroxypicolinaldehydeoxime, obtaining a single crystal of suitable quality is the first critical step. Once a suitable crystal is grown, the diffraction data, consisting of thousands of individual reflections, are collected. rigaku.com This data is then processed to generate an electron density map, which is used to solve and refine the molecular structure. carleton.edu

The crystal structure of the free this compound ligand would reveal critical information about its conformation, including the planarity of the pyridine (B92270) ring and the orientation of the hydroxyl and oxime functional groups. The analysis would provide precise bond lengths and angles, offering insight into the electronic distribution within the molecule.

Structural Characterization of Metal Complexes

This compound readily forms stable complexes with a variety of transition metals. X-ray diffraction is a key technique for characterizing the crystal structures of these metal complexes. researchgate.netjocpr.com The resulting data reveals the coordination geometry around the metal center, the stoichiometry of the complex, and the nature of the metal-ligand bonding. researchgate.netnih.gov For instance, the analysis can distinguish between different coordination modes, such as octahedral or tetrahedral geometries. jocpr.com

The characterization of metal complexes often involves comparing the structural parameters of the coordinated ligand to those of the free ligand. Changes in bond lengths and angles upon coordination provide evidence for the strength and nature of the metal-ligand interactions. Challenges in this process can include obtaining crystals of sufficient quality and accurately modeling the metal's coordination environment. nih.gov

Hydrogen Bonding Networks and Supramolecular Assemblies in Crystalline States

Hydrogen bonds play a crucial role in dictating the arrangement of molecules in the crystalline state, leading to the formation of supramolecular assemblies. mdpi.comnih.gov The analysis of crystal structures provides definitive information on the geometry and connectivity of these hydrogen bonds. mdpi.com In the crystal structure of this compound, the hydroxyl and oxime groups are expected to participate in extensive hydrogen bonding.

These interactions can occur between molecules of the ligand itself or, in the case of its metal complexes, between the complex and solvent molecules or counter-ions. researchgate.net The formation of these networks, which can be one-, two-, or three-dimensional, significantly influences the physical properties of the crystalline material. researchgate.net The study of these supramolecular structures is essential for understanding crystal packing and for the rational design of new materials with desired properties. fip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules in solution. youtube.com It is based on the absorption of radio waves by atomic nuclei in a strong magnetic field. youtube.com

Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Confirmation

¹H and ¹³C NMR are routinely used to confirm the molecular structure of organic compounds like this compound. youtube.com In a ¹H NMR spectrum, the chemical shift of each proton signal provides information about its electronic environment, while the integration of the signal corresponds to the number of protons it represents. youtube.com The splitting of signals (multiplicity) reveals information about neighboring protons. youtube.com

Similarly, a ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule, with the chemical shift indicating its chemical environment. youtube.com For this compound, distinct signals would be expected for the protons and carbons of the pyridine ring, the aldehyde oxime group, and the hydroxyl group.

Table 1: Representative NMR Data for Picolinaldehyde-derived Compounds This table presents typical chemical shift ranges for protons and carbons in environments similar to those in this compound. Actual values for the target compound may vary.

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 9.0 120 - 150
Oxime CH 8.0 - 8.5 145 - 155
Phenolic OH 9.0 - 12.0 -
Aromatic C-OH - 150 - 160
Aromatic C-CH=NOH - 140 - 150

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides valuable information, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. youtube.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful. youtube.com

A COSY spectrum reveals correlations between protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. The HMBC spectrum, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the complete carbon skeleton and assigning quaternary carbons. youtube.com For this compound, these 2D NMR experiments would definitively confirm the connectivity of the pyridine ring and the relative positions of the substituents.

Solution-State Ligand-Metal Interaction Probes via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy in solution serves as a powerful tool to elucidate the nature of ligand-metal interactions for 5-Hydroxypicolinaldehyde (B1296277) oxime. Upon coordination to a metal ion, significant changes in the chemical shifts of the ligand's protons and carbon atoms are observed. These shifts are indicative of the redistribution of electron density within the ligand framework upon complexation.

For instance, the proton of the oxime group (-NOH) and the aromatic protons of the pyridine ring are particularly sensitive to the coordination environment. The deprotonation of the hydroxyl group and the subsequent coordination of the oxygen and nitrogen atoms of the ligand to a metal center typically lead to a downfield shift of the adjacent aromatic protons in the ¹H NMR spectrum. This is attributed to the deshielding effect arising from the donation of electron density to the metal ion.

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyridine ring and the azomethine group (-CH=NOH) experience noticeable shifts upon complexation. The magnitude and direction of these shifts can provide valuable information regarding the strength and nature of the metal-ligand bond.

NucleusTypical Chemical Shift Range (ppm) - Free LigandExpected Chemical Shift Change upon Complexation
¹HAromatic protons: 7.0-8.5; Oxime proton: 10.0-12.0Downfield shift for aromatic protons adjacent to coordination sites
¹³CAromatic carbons: 120-160; Azomethine carbon: 140-150Significant shifts in carbons of the pyridine ring and the azomethine group

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in 5-Hydroxypicolinaldehyde oxime and its complexes.

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of the free ligand exhibit characteristic vibrational bands corresponding to its various functional groups. The O-H stretching vibration of the phenolic hydroxyl group is typically observed as a broad band in the region of 3200-3400 cm⁻¹. The C=N stretching vibration of the oxime group appears around 1620-1650 cm⁻¹, while the N-O stretching vibration is found in the 930-960 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations of the pyridine ring give rise to multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Functional GroupCharacteristic Frequency Range (cm⁻¹)
O-H (Phenolic)3200-3400 (broad)
C-H (Aromatic)3000-3100
C=N (Oxime)1620-1650
C=C (Aromatic)1400-1600
N-O (Oxime)930-960

Spectral Shifts upon Metal Complexation

Upon formation of a metal complex, significant shifts in the vibrational frequencies of the ligand are observed, confirming coordination. The broad O-H stretching band disappears, indicating the deprotonation of the phenolic hydroxyl group and its involvement in bonding with the metal ion. The C=N stretching frequency often shifts to a lower wavenumber, suggesting the coordination of the azomethine nitrogen to the metal center. This shift is a result of the donation of electron density from the nitrogen to the metal, which weakens the C=N bond.

Furthermore, new bands may appear in the low-frequency region of the spectrum (below 600 cm⁻¹), which are attributed to the metal-ligand stretching vibrations (M-O and M-N). The positions of these bands are dependent on the nature of the metal ion and the geometry of the complex.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of 5-Hydroxypicolinaldehyde oxime and its metal complexes.

Characterization of Electronic Transitions

The UV-Vis spectrum of 5-Hydroxypicolinaldehyde oxime in solution typically displays intense absorption bands in the ultraviolet region. These bands are assigned to π→π* and n→π* electronic transitions within the aromatic pyridine ring and the oxime functional group. The π→π* transitions, which are generally more intense, arise from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The n→π* transitions, which are typically weaker, involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital.

Upon complexation with a metal ion, the electronic spectrum can exhibit significant changes. The positions and intensities of the intraligand transition bands may be altered, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions may appear. The nature of these charge transfer bands depends on the specific metal ion and its oxidation state.

Transition TypeTypical Wavelength Range (nm)
π→π250-350
n→π300-400
Charge Transfer (in complexes)400-600

Photophysical Properties of the Ligand and its Metal Complexes

While 5-Hydroxypicolinaldehyde oxime itself may exhibit weak fluorescence, its metal complexes can display enhanced or quenched emission properties. The fluorescence of the ligand is often attributed to the relaxation of excited electrons from the lowest singlet excited state (S₁) to the ground state (S₀).

The coordination to a metal ion can significantly influence the fluorescence behavior. Paramagnetic metal ions often lead to fluorescence quenching due to efficient intersystem crossing to a triplet state. Conversely, coordination to certain diamagnetic metal ions can enhance the fluorescence intensity. This enhancement can be attributed to an increase in the rigidity of the ligand framework upon complexation, which reduces non-radiative decay pathways. The study of the photophysical properties of these complexes is crucial for their potential applications in areas such as sensing and imaging.

Ligand-Centered and Metal-to-Ligand/Ligand-to-Metal Charge Transfer Bands

The electronic absorption spectra of 5-Hydroxypicolinaldehyde oxime and its metal complexes are characterized by a combination of ligand-centered transitions and charge transfer bands. These spectra provide valuable insights into the electronic structure of the ligand and the nature of the metal-ligand bonding.

Ligand-Centered Transitions: In the UV-Vis spectrum of the free ligand, 5-Hydroxypicolinaldehyde oxime, absorption bands arising from π → π* and n → π* transitions are expected. The pyridine ring and the oxime group are the primary chromophores. For similar pyridine-containing oximes, such as (E)-picolinaldehyde oxime, these transitions are typically observed in the ultraviolet region. nih.govresearchgate.net The π → π* transitions, which are generally more intense, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are typically less intense, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The presence of the hydroxyl group at the 5-position of the pyridine ring can influence the position and intensity of these bands through its electronic effects on the aromatic system.

Upon complexation with a metal ion, these ligand-centered bands may undergo a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity. These changes are indicative of the coordination of the ligand to the metal center, which alters the energy levels of the ligand's molecular orbitals.

Metal-to-Ligand/Ligand-to-Metal Charge Transfer (MLCT/LMCT) Bands: In the electronic spectra of transition metal complexes of 5-Hydroxypicolinaldehyde oxime, charge transfer (CT) bands are often observed. These transitions involve the movement of an electron between the metal ion and the ligand.

Ligand-to-Metal Charge Transfer (LMCT): These bands arise from the transfer of an electron from a ligand-based orbital to a vacant or partially filled d-orbital of the metal. For LMCT to occur, the ligand must have relatively high-energy filled orbitals (e.g., lone pairs on the nitrogen and oxygen atoms of the oxime and pyridine groups) and the metal must have low-lying empty or partially filled d-orbitals. The energy of the LMCT band is related to the oxidizing power of the metal and the reducing power of the ligand.

Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the promotion of an electron from a filled or partially filled d-orbital of the metal to an empty π* orbital of the ligand. MLCT is favored when the metal is in a low oxidation state (electron-rich) and the ligand possesses low-lying acceptor orbitals, which is the case for the π-system of the pyridine ring in 5-Hydroxypicolinaldehyde oxime. wikipedia.org The energy of the MLCT band is influenced by the reducing power of the metal and the π-acceptor character of the ligand.

The specific energies and intensities of these charge transfer bands are highly dependent on the nature of the metal ion, its oxidation state, and the coordination geometry of the complex. For instance, in octahedral complexes of second and third-row transition metals with pyridine-based ligands, MLCT bands are common and can provide information about the electronic communication between the metal and the ligand.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions.

Confirmation of Molecular Weight and Composition

The molecular weight of 5-Hydroxypicolinaldehyde oxime (C₆H₆N₂O₂) is 138.12 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 138. The presence of this peak confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition with high accuracy, further confirming the chemical formula. For related compounds like (E)-picolinaldehyde oxime (C₆H₆N₂O), the molecular ion peak is observed at m/z 122, corresponding to its molecular weight. nih.gov

Fragmentation Pattern Analysis for Structural Insights

A common fragmentation mechanism for oximes is the McLafferty rearrangement , which involves the transfer of a γ-hydrogen atom to the oxime oxygen followed by cleavage of the α,β-bond. nih.gov However, for 5-Hydroxypicolinaldehyde oxime, other fragmentation pathways involving the pyridine ring and the hydroxyl group are also likely.

Key expected fragmentation patterns for 5-Hydroxypicolinaldehyde oxime include:

Loss of small neutral molecules: Fragmentation may occur through the loss of stable neutral molecules such as H₂O (from the oxime and hydroxyl groups), CO (from the pyridine ring), and HCN (from the pyridine ring).

Cleavage of the oxime group: The N-O bond can cleave, leading to fragments corresponding to the loss of an OH radical or an NO group.

Pyridine ring fragmentation: The stable aromatic pyridine ring can also fragment under high-energy conditions, leading to a series of characteristic peaks. The presence of the hydroxyl and oxime substituents will influence the fragmentation of the ring. For instance, silylated dihydropyridine (B1217469) derivatives show characteristic fragmentation patterns involving the loss of substituents and cleavage of the pyridine ring. researchgate.net

The analysis of these fragment ions allows for the reconstruction of the molecule's structure and provides confirmation of the connectivity of the atoms. The relative abundance of the fragment ions can also give clues about the stability of the different parts of the molecule.

Computational and Theoretical Investigations of 5 Hydroxypicolinaldehydeoxime and Its Complexes

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules from first principles. These methods have been applied to elucidate the intricacies of 5-Hydroxypicolinaldehydeoxime.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. arxiv.org This is particularly important for flexible molecules like this compound, which possesses rotatable bonds. By mapping the potential energy surface as a function of specific dihedral angles, researchers can identify various low-energy conformers and the energy barriers that separate them. researchgate.net This analysis helps to understand which conformations are likely to be present under different conditions and how the molecule's shape influences its reactivity and interactions. The stability of different conformers is crucial for understanding the thermodynamics and kinetics of processes ranging from complex formation to molecular packing in crystals. arxiv.org

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311++G(d,p))
Bond LengthC-C (ring)1.39 - 1.41 Å
C-N (ring)1.33 - 1.35 Å
C=N (oxime)~1.28 Å
N-O (oxime)~1.39 Å
C-O (hydroxyl)~1.35 Å
Bond AngleC-C-N (ring)118 - 122°
C-N-C (ring)~117°
C-C=N (oxime)~121°
C=N-O (oxime)~112°
Dihedral AngleC-C-C=N~180° (for planarity)

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution

The electronic structure of a molecule describes the arrangement and energies of its electrons. A key aspect of this is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller gap generally indicates higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxypyridine ring and the oxime group, while the LUMO may be distributed over the entire π-system of the molecule. The distribution of these orbitals is crucial for understanding charge transfer interactions in its complexes. researchgate.netnih.gov

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). In this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, making them likely sites for electrophilic attack or coordination with metal ions. The hydrogen atoms of the hydroxyl and oxime groups would exhibit positive potential.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These are representative values and the actual energies would depend on the level of theory and basis set used in the calculation.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)researchgate.net

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming the structure of synthesized compounds. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov These calculated shifts, when compared to experimental spectra, help in the assignment of signals to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). These predictions help in understanding the electronic transitions responsible for the observed color and photochemical behavior of the compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into dynamic processes. chemrxiv.orgchemrxiv.org

Interactions with Other Molecules or Surfaces

MD simulations can model the interactions of this compound with other molecules, such as metal ions, biological macromolecules, or other organic compounds. mdpi.com These simulations can reveal the preferred binding modes, calculate the binding free energies, and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the complex. mdpi.com This is crucial for understanding its potential applications as a chelating agent or in materials science. For instance, simulations could explore how it adsorbs onto a metal surface or partitions into a lipid bilayer. nih.gov

Mechanistic Studies of Reactions Involving this compound

Computational Elucidation of Ligand Synthesis Pathways

The synthesis of this compound, like other aldoximes, proceeds through the condensation reaction of the corresponding aldehyde (5-hydroxypicolinaldehyde) with hydroxylamine (B1172632). Computational studies on analogous systems, such as the formation of oximes from various aldehydes, have elucidated the general mechanistic steps involved. The reaction is typically catalyzed by acid and involves the initial nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. This is followed by a series of proton transfer steps and the eventual elimination of a water molecule to form the C=N double bond of the oxime.

To provide a quantitative perspective, we can consider the thermodynamic properties of the closely related picolinaldehyde oxime (PAO), which have been investigated using DFT calculations. These calculations offer insights into the stability of the molecule.

Table 1: Calculated Thermodynamic Properties of Picolinaldehyde Oxime (PAO) Note: This data is for Picolinaldehyde Oxime, a close structural analog of this compound.

Thermodynamic ParameterValue (kcal/mol)
Zero-Point Vibrational Energy (ZPVE)18.2
Enthalpy22.7
Gibbs Free Energy19.5
Data sourced from DFT calculations on picolinaldehyde oxime.

These thermodynamic values provide a baseline for understanding the energetic landscape of pyridine (B92270) aldoximes. The Gibbs free energy of formation indicates the spontaneity of the reaction under standard conditions. Further computational studies focusing specifically on the 5-hydroxy derivative would be necessary to delineate the precise influence of the hydroxyl group on the reaction pathway and its associated energy barriers.

Investigation of Metal-Ligand Bond Formation and Cleavage

This compound, possessing multiple donor atoms (the pyridyl nitrogen, the oxime nitrogen, and the oxime oxygen), is an excellent ligand for coordinating with a variety of metal ions. Computational chemistry provides a powerful tool to investigate the nature of the metal-ligand bonds, including their strength, geometry, and electronic structure.

Studies on the interaction of pyridine oximes with metal surfaces and in coordination complexes have been conducted. For instance, the adsorption and bonding mechanisms of 2-pyridylaldoxime (2POH, picolinaldehyde oxime) and 3-pyridylaldoxime (3POH) on an iron (Fe(110)) surface have been investigated using a combination of molecular dynamics (MD) and self-consistent-charge density-functional tight-binding (SCC-DFTB) simulations. nih.gov These studies reveal that the mode and strength of interaction are highly dependent on the isomeric form of the ligand and its protonation state. nih.gov

The interaction energy between the ligand and the metal surface is a key indicator of the strength of the metal-ligand bond. For the neutral 2-pyridylaldoxime, the interaction with the Fe(110) surface was found to be very weak, while the protonated form (2POH+) exhibited significant bonding. nih.gov In contrast, 3-pyridylaldoxime showed strong interaction in both its neutral and protonated forms. nih.gov This highlights the subtle but crucial role of the nitrogen atom's position within the pyridine ring in determining the coordination behavior.

Table 2: Calculated Interaction Energies of Pyridine Oximes with Fe(110) Surface Note: This data is for isomers of pyridylaldoxime, which serve as analogs for understanding the metal-ligand interactions of this compound.

MoleculeInteraction Energy (eV)
2-pyridylaldoxime (2POH)-0.007
Protonated 2-pyridylaldoxime (2POH+)-1.897
3-pyridylaldoxime (3POH)-2.534
Protonated 3-pyridylaldoxime (3POH+)-2.007
Data sourced from SCC-DFTB simulations. nih.gov

These computational findings suggest that the protonation state of the ligand plays a critical role in its ability to form strong bonds with metal centers. The hydroxyl group in this compound can also participate in coordination or influence the electronic structure of the ligand, thereby affecting the metal-ligand bond strength.

Furthermore, DFT and time-dependent DFT (TDDFT) have been employed to study the electronic structures and spectroscopic properties of pyridine-2-aldoxime (B213160) complexes with transition metals like Rhenium. nih.gov These studies help in understanding the nature of the frontier molecular orbitals (HOMO and LUMO) and the charge transfer characteristics upon complexation, which are fundamental to the stability and reactivity of the metal complexes. nih.gov The cleavage of metal-ligand bonds can be computationally modeled by calculating the bond dissociation energies, which provides a quantitative measure of the bond strength. While specific bond dissociation energies for this compound complexes are not available, the interaction energies from surface studies provide a valuable proxy for the stability of the metal-ligand interface.

Advanced Applications in Chemical Sciences Excluding Prohibited Elements

Catalysis

The ability of 5-Hydroxypicolinaldehydeoxime to form well-defined metal complexes is central to its catalytic potential. These complexes can act as catalysts in a range of chemical transformations, leveraging the electronic and steric properties conferred by the ligand to the metal center.

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. Metal complexes of this compound can function as effective homogeneous catalysts. The ligand's structure, being a bidentate or potentially tridentate chelator, can stabilize the metal ion in various oxidation states and coordination geometries, which is crucial for catalytic cycles.

The pyridine (B92270) nitrogen and the oxime nitrogen or oxygen atoms can coordinate to a metal center, creating a stable chelate ring. This coordination influences the Lewis acidity and redox potential of the metal ion, thereby tuning its catalytic activity for specific reactions. For instance, transition metal complexes involving similar pyridinyl alcohol ligands have demonstrated utility in various catalytic processes. nih.gov The electronic properties of the catalyst can be further modified by the hydroxyl group on the pyridine ring, potentially influencing the catalytic efficiency in reactions such as olefin polymerization or hydrogenation. nih.govchimia.ch

Table 1: Potential Homogeneous Catalytic Applications of this compound Metal Complexes
Catalytic ReactionPotential Metal CenterRole of the LigandReference Principle
Hydrogenation of KetonesFe, Mn, RuStabilizes metal center; influences electronic properties for hydride transfer.Pincer-type complexes are active in ketone and aldehyde hydrogenation. mdpi.com
Olefin PolymerizationNi, Pd, Ti, ZrControls coordination geometry and steric environment around the metal.Pyridinyl alcoholato complexes of various metals are used in olefin polymerization. nih.gov
Cross-Coupling ReactionsPd, Ni, CuFacilitates oxidative addition and reductive elimination steps by stabilizing different oxidation states.Schiff-base metal complexes are known to catalyze C-C coupling reactions. mdpi.com

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, metal complexes of this compound can be immobilized onto solid supports. This process, known as heterogenization, combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts.

Common solid supports include silica, alumina, polymers, and carbon-based materials. nih.gov The this compound ligand can be anchored to the support surface through its hydroxyl group or by modifying the pyridine ring with a suitable functional group for covalent attachment. researchgate.net This immobilization can influence the catalyst's activity and stability. The solid support can affect the microenvironment of the catalytic active site, potentially leading to enhanced performance due to surface effects. rsc.org For example, functionalized silica particles can serve as a versatile platform for creating such supported catalysts. nih.gov

The main strategies for immobilization include:

Covalent Grafting: The ligand or its pre-formed metal complex is chemically bonded to the support material.

Encapsulation: The complex is physically entrapped within the porous structure of a support like a zeolite or a metal-organic framework (MOF).

Adsorption: The complex is adsorbed onto the surface of the support through non-covalent interactions.

Photocatalysis utilizes light to drive chemical reactions. researchgate.net Metal complexes and organic molecules that can absorb visible or UV light are central to this field. beilstein-journals.org this compound and its metal complexes possess features that make them candidates for photocatalytic applications. The pyridine ring is a chromophore that can participate in light absorption.

When complexed with a suitable metal, the resulting complex can exhibit metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands in its absorption spectrum. researchgate.net Upon light absorption, the complex is promoted to an excited state with altered redox properties, enabling it to participate in electron transfer reactions that initiate the desired chemical transformation. nih.gov These complexes could potentially be used in light-driven reactions such as CO2 reduction, water splitting for hydrogen production, or organic synthesis. rsc.orgnih.gov The functionalization of surfaces with such photoactive complexes is a key area of research in artificial photosynthesis. researchgate.net

Oxidation Reactions: Metal complexes are widely used to catalyze the oxidation of various organic substrates. nih.gov Vanadium-containing heteropoly acids, for example, have been used for the selective oxidation of alcohols like 5-hydroxymethylfurfural. researchgate.net A this compound complex with a redox-active metal such as vanadium, manganese, or cobalt could potentially catalyze the selective oxidation of alcohols or hydrocarbons.

Reduction Reactions: The hydrogenation of unsaturated functional groups like ketones, aldehydes, and esters is a fundamental transformation in organic chemistry. mdpi.com Pincer-type complexes of base metals like cobalt have shown activity in hydrogenation reactions. researchgate.net The chelating nature of this compound makes it suitable for forming stable pincer-like complexes that could be active for the catalytic reduction of various substrates.

C-C Coupling Reactions: Palladium-, nickel-, and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The ligand plays a critical role in the catalytic cycle of these reactions. Schiff-base complexes, which are structurally related to oxime-based ligands, have been employed as catalysts in reactions like the Claisen-Schmidt condensation. mdpi.com Metal complexes of this compound could be applied in well-known C-C coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Analytical Chemistry and Sensing Technologies

The field of analytical chemistry constantly seeks new molecules that can selectively detect and quantify specific ions or molecules in a sample. Chemosensors are molecules designed to signal the presence of an analyte through a measurable change, such as a change in color or fluorescence. nih.gov

This compound is well-suited for the role of a chemosensor for metal ions due to its multiple binding sites (the pyridine nitrogen, oxime group, and hydroxyl group) that can selectively coordinate with specific metal cations. mdpi.com The binding of a metal ion to the ligand can cause a significant change in its electronic properties, leading to an observable signal.

The primary mechanisms by which such sensors operate include:

Colorimetric Sensing: Upon binding a metal ion, the electronic structure of the molecule is altered, leading to a shift in its maximum absorption wavelength (λmax). This shift results in a visible color change, allowing for naked-eye detection. mdpi.com

Fluorescent Sensing: Many organic molecules are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. Metal ion binding can either quench this fluorescence ("turn-off" sensor) or enhance it ("turn-on" sensor). nih.gov This change in fluorescence intensity can be highly sensitive, allowing for the detection of very low concentrations of metal ions. researcher.life The mechanism often involves processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or chelation-enhanced fluorescence (CHEF).

For example, a sensor molecule might exhibit a "turn-on" fluorescence response upon binding to a metal ion like Zn²⁺, or a "turn-off" response for a paramagnetic ion like Cu²⁺ or Hg²⁺. mdpi.comnih.gov The selectivity of the sensor for a particular metal ion is determined by factors such as the size of the binding cavity, the coordination preference of the metal ion, and the electronic nature of the ligand. The detection limit is a key parameter for a chemosensor, and limits in the nanomolar (nM) range have been achieved for certain metal ions using organic chemosensors. nih.govmdpi.comresearchgate.net

Table 2: Chemosensing Mechanisms and Target Metal Ions
Sensing MechanismPrinciplePotential Target IonsExpected SignalReference Principle
ColorimetricChange in light absorption upon metal binding.Hg²⁺, Cu²⁺, Ag⁺Visible color change.Colorimetric sensors are widely used for real-time detection. mdpi.com
Fluorescence "Turn-Off"Quenching of fluorescence due to binding with a heavy or paramagnetic metal ion.Hg²⁺, Cu²⁺, Pb²⁺Decrease or disappearance of fluorescence.Sensors for Hg²⁺ often operate via a fluorescence "on-off" mechanism. mdpi.com
Fluorescence "Turn-On"Enhancement of fluorescence upon binding, often by restricting intramolecular rotation or blocking PET.Zn²⁺, Cd²⁺, Al³⁺Appearance or significant increase in fluorescence.The "turn-on" response is a common strategy for detecting intracellular ions. mdpi.com

Fluorescent and Colorimetric Probes for Chemical Species

The unique molecular structure of 5-Hydroxypicolinaldehyde (B1296277) oxime, featuring a pyridine ring, a hydroxyl group, and an oxime functional group, makes it a prime candidate for the development of fluorescent and colorimetric probes. These functional groups can act as binding sites for various chemical species, leading to detectable changes in the molecule's photophysical properties.

The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). Upon coordination with a target analyte, the electronic properties of the molecule are altered, resulting in a noticeable change in its fluorescence emission or a visible color change.

Research into oxime-containing compounds has demonstrated their efficacy in detecting a range of analytes. For instance, fluorescent and colorimetric probes containing an oxime-ether have been successfully developed for the detection of Palladium (Pd²⁺) in aqueous solutions and even within living cells. nih.gov These probes exhibit high selectivity and sensitivity, highlighting the potential of the oxime functional group in sensor design. nih.gov The design of such probes often involves coupling the oxime-containing recognition unit to a fluorophore, where the binding event modulates the fluorescence output.

Table 1: Examples of Analytes Detected by Oxime-Based Probes

AnalyteProbe TypeDetection Method
Palladium (Pd²⁺)Fluorescent & Colorimetric"Turn-on" fluorescence and color change
Organophosphorus Nerve AgentsFluorescentChange in fluorescence intensity

Electrochemical Sensing Applications

The electrochemical activity of 5-Hydroxypicolinaldehyde oxime allows for its use in the fabrication of electrochemical sensors. The oxime group can undergo redox reactions, providing a basis for electrochemical detection methods. Furthermore, the pyridine and hydroxyl groups can facilitate the coordination of metal ions or interaction with other target molecules, enhancing the selectivity of the sensor.

Electrochemical sensors based on oxime derivatives have been developed for the detection of various compounds. researchgate.net These sensors often involve modifying an electrode surface with the oxime-containing compound. The interaction between the analyte and the modified electrode leads to a measurable change in the electrochemical signal, such as current or potential. The sensitivity and selectivity of these sensors can be significantly improved by incorporating nanomaterials into the electrode design. researchgate.net

For example, electrodes modified with acetaldehyde oxime derivatives have been successfully used for the determination of etoposide and camptothecin. researchgate.net The excellent electrochemical response observed in these studies suggests that 5-Hydroxypicolinaldehyde oxime could be a valuable component in the development of new electrochemical sensors for a variety of analytes.

Materials Science

The versatile coordination chemistry of 5-Hydroxypicolinaldehyde oxime makes it a valuable building block in materials science for the creation of advanced functional materials.

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

5-Hydroxypicolinaldehyde oxime can act as a multidentate ligand, capable of coordinating to metal centers through its pyridine nitrogen, hydroxyl oxygen, and oxime nitrogen or oxygen atoms. This ability to bridge multiple metal ions makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govmdpi.com

MOFs are crystalline porous materials constructed from metal nodes and organic linkers. nih.gov The incorporation of functional ligands like 5-Hydroxypicolinaldehyde oxime can impart specific properties to the resulting framework, such as catalytic activity, selective gas adsorption, or sensing capabilities. Oxime-based ligands have been utilized in the synthesis of various coordination polymers, demonstrating the robustness of the oxime group in forming extended network structures. mdpi.comresearchgate.net For instance, a cobaloxime-based zirconium MOF has been reported for photocatalytic applications. rsc.org

The hydroxyl group on the pyridine ring can also participate in hydrogen bonding, further influencing the dimensionality and stability of the resulting framework. mdpi.com The porous nature of these materials makes them suitable for applications in gas storage and separation.

Development of Functional Materials (e.g., Magnetic, Optoelectronic)

The incorporation of 5-Hydroxypicolinaldehyde oxime into coordination polymers can lead to the development of functional materials with interesting magnetic and optoelectronic properties. The magnetic properties of such materials are largely determined by the nature of the metal ions and the way they are bridged by the organic ligand. The oxime group can facilitate magnetic exchange interactions between metal centers, leading to materials with specific magnetic behaviors, such as ferromagnetism, antiferromagnetism, or single-molecule magnet behavior. researchgate.net

The extended π-conjugation in the pyridine ring and the presence of heteroatoms suggest that materials derived from 5-Hydroxypicolinaldehyde oxime may also possess interesting optoelectronic properties. These materials could potentially be used in applications such as light-emitting diodes (LEDs), solar cells, or photodetectors. The ability to tune the electronic properties of these materials by changing the metal ion or modifying the ligand structure opens up possibilities for designing materials with tailored functionalities.

Thin Film Deposition and Surface Chemistry Studies

The fabrication of devices based on functional materials often requires their deposition as thin films. Thin films of materials incorporating 5-Hydroxypicolinaldehyde oxime can potentially be deposited using various techniques, such as chemical vapor deposition (CVD), aerosol-assisted chemical vapor deposition (AACVD), or solution-based methods like spin-coating or drop-casting. nih.govgoogle.com The choice of deposition technique depends on the stability and volatility of the precursor material.

The surface chemistry of these thin films is crucial for their performance in various applications. Techniques such as X-ray photoelectron spectroscopy (XPS) and contact angle measurements can be used to characterize the surface composition and wettability. Understanding the surface chemistry is essential for applications in sensing, catalysis, and electronics, as the interface between the material and its environment plays a critical role. Hirshfeld surface analysis is another powerful tool for analyzing intermolecular interactions in the crystalline state, which can provide insights into the packing and surface properties of these materials. researchgate.netnih.gov

Biological and Bioinorganic Research Directions Mechanistic Focus Only

Mechanistic Enzyme Interaction and Inhibition Studies

While direct studies on 5-Hydroxypicolinaldehyde (B1296277) oxime are lacking, the broader family of hydroxamic acids and pyridine (B92270) aldoximes has been investigated for their interactions with various enzymes.

Studies with Metalloenzymes and Metal-Dependent Biological Processes

Research into substituted primary hydroxamic acids has shown that they can inhibit the catalytic activity of several redox enzymes. nih.gov Notably, this inhibition is not always dependent on the metal active site of the enzyme. nih.gov For instance, in studies with mushroom tyrosinase, a copper-containing enzyme, the inhibition by hydroxamic acids was found to be reversible and competitive with respect to the reducing substrate, but not with oxygen. nih.gov Spectroscopic studies on the interaction of salicylhydroxamic acid with horseradish peroxidase, a heme-containing enzyme, indicated that the hydroxamic acid binds at or near the substrate-binding site, rather than directly to the iron center. nih.gov These findings suggest that the inhibitory action of such compounds may not solely rely on metal chelation, but could also involve hydrogen bonding or the formation of charge-transfer complexes at the substrate-binding site. nih.gov Given the structural similarities, it is plausible that 5-Hydroxypicolinaldehyde oxime could exhibit similar inhibitory mechanisms against certain metalloenzymes, acting as a competitive inhibitor by mimicking the substrate.

Molecular Basis of Ligand-Enzyme Binding and Conformational Changes

The molecular basis of how ligands bind to enzymes and induce conformational changes is crucial for understanding their mechanism of action. For oxime derivatives, docking simulations have been employed to predict their binding conformations within the active sites of enzymes. For example, in a study on oxime derivatives as inhibitors of E. coli FabH, docking simulations helped to determine the most probable binding conformation of the most potent inhibitor. nih.gov

In the context of protein modification, 2-pyridinecarboxaldehydes, the parent class of compounds for 5-Hydroxypicolinaldehyde oxime, have been shown to react with the N-termini of proteins. nih.gov This reaction proceeds through the formation of an intermediate imine, which then cyclizes to form a stable imidazolidinone. nih.gov The efficiency of this labeling is influenced by the functionalization of the pyridine ring. nih.gov For instance, the presence of a methoxy (B1213986) group can accelerate the reaction and lead to more stable protein labeling. nih.gov This suggests that the hydroxyl group in 5-Hydroxypicolinaldehyde oxime could similarly influence its reactivity and binding affinity to proteins.

Molecular Mechanisms of Antimicrobial Activity (not efficacy or clinical outcomes)

The antimicrobial activity of oxime derivatives has been linked to the inhibition of essential bacterial enzymes. A study on synthetic oximes derived from O-benzylhydroxylamine identified these compounds as potential inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an enzyme crucial for fatty acid synthesis in bacteria. nih.gov The most active compound in this series demonstrated significant inhibitory activity against E. coli FabH. nih.gov The proposed mechanism involves the binding of the oxime derivative to the active site of the enzyme, thereby blocking its function and disrupting the bacterial fatty acid synthesis pathway. nih.gov It is conceivable that 5-Hydroxypicolinaldehyde oxime could exert antimicrobial effects through a similar mechanism, targeting key enzymes in bacterial metabolic pathways.

Interactions with Biomolecules (e.g., DNA, Proteins) at a Fundamental Chemical Level

The interaction of small molecules with biomolecules like DNA and proteins is fundamental to their biological activity. Metal complexes, for instance, can interact with DNA through various non-covalent and covalent mechanisms. mdpi.com Non-covalent interactions include intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. mdpi.com Covalent binding, often irreversible, can lead to cross-linking of DNA strands. mdpi.com The planar aromatic structure of the pyridine ring in 5-Hydroxypicolinaldehyde oxime could potentially allow for intercalative binding with DNA, a mechanism observed for many planar cationic dyes like ethidium (B1194527) bromide. mdpi.commdpi.com

Regarding protein interactions, as mentioned earlier, pyridinecarboxaldehydes can selectively modify the N-termini of proteins. nih.govresearchgate.net This reaction is highly dependent on the substituents of the pyridine ring. nih.gov The hydroxyl group on 5-Hydroxypicolinaldehyde oxime could modulate the electronic properties of the aldehyde group, thereby influencing the rate and stability of imine and subsequent imidazolidinone formation with protein N-termini. nih.gov Furthermore, oxime-linked PROTACs (Proteolysis Targeting Chimeras) have been explored, where the oxime linkage is used to couple two different ligands to induce protein degradation. nih.gov While the oxime linkage is generally stable, it can be slowly reversible. nih.gov This highlights the potential for the oxime functional group to participate in dynamic interactions with proteins.

Future Perspectives and Challenges in 5 Hydroxypicolinaldehydeoxime Research

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

One promising avenue is the application of heterogeneous catalysts, such as titanium silicate (B1173343) molecular sieves, which have demonstrated efficacy in related organic transformations. rsc.org These solid-state catalysts offer advantages in terms of reusability and ease of separation from the reaction mixture, contributing to a more sustainable process. rsc.org The goal is to devise a one-pot or tandem reaction sequence that minimizes intermediate isolation steps, thereby conserving time, energy, and resources. The principles of green chemistry, including atom economy and the use of benign solvents, are central to these emerging methodologies. rsc.org

Exploration of Novel Coordination Architectures and Multimetallic Systems

The true potential of 5-Hydroxypicolinaldehydeoxime lies in its ability to act as a versatile ligand in coordination chemistry. The presence of multiple donor atoms—the pyridine (B92270) nitrogen, the oxime nitrogen, and the hydroxyl oxygen—allows for the formation of a wide array of coordination complexes with diverse metal ions. Future research is poised to explore the full extent of this coordination versatility, aiming to construct novel and intricate supramolecular architectures.

A key area of interest is the design and synthesis of multimetallic systems, where two or more metal centers are bridged by this compound ligands. These systems are of fundamental interest for studying magnetic interactions, electron transfer processes, and catalytic cooperativity between metal ions. The ability to fine-tune the electronic and steric properties of the ligand through substitution on the pyridine ring will be instrumental in controlling the assembly and properties of these multimetallic clusters.

Integration into Advanced Functional Materials and Nanotechnologies

The unique coordination properties of this compound make it an attractive candidate for incorporation into advanced functional materials. Researchers are exploring its use in the development of metal-organic frameworks (MOFs), coordination polymers, and other hybrid materials. These materials can exhibit interesting properties such as porosity, luminescence, and magnetic ordering, with potential applications in gas storage, separation, and sensing.

Furthermore, the integration of this compound-based complexes into nanotechnologies is a burgeoning field. This includes the functionalization of nanoparticles with these complexes to create new sensors, catalysts, or imaging agents. The ability to anchor the ligand or its metal complexes onto surfaces or within nanostructures opens up possibilities for creating highly tailored and responsive materials.

Challenges in Scalable Synthesis, Characterization, and Application Development

Despite the promising prospects, several challenges hinder the widespread application of this compound. A primary obstacle is the development of a truly scalable and cost-effective synthesis. While lab-scale syntheses are well-established, transitioning to industrial-scale production requires overcoming issues related to reagent costs, reaction efficiency, and purification methods.

The characterization of the resulting coordination complexes and materials can also be complex. The determination of intricate crystal structures, the elucidation of magnetic properties, and the understanding of host-guest interactions often require a combination of advanced analytical techniques, including single-crystal X-ray diffraction, SQUID magnetometry, and various spectroscopic methods.

Translating the interesting properties observed at the molecular level into practical applications presents another significant hurdle. The long-term stability, processability, and performance of materials incorporating this compound need to be rigorously evaluated under real-world conditions.

Potential for Interdisciplinary Research Bridging Inorganic, Organic, and Computational Chemistry

The multifaceted nature of this compound research necessitates a highly interdisciplinary approach. The synergy between inorganic, organic, and computational chemistry is crucial for advancing the field.

Organic chemists are essential for designing and executing efficient syntheses of the ligand and its functionalized derivatives.

Inorganic chemists bring expertise in coordination chemistry, enabling the rational design and characterization of novel metal complexes and materials.

Computational chemists play a vital role in predicting the structures, properties, and reactivity of these systems through theoretical modeling and simulations. This can guide experimental efforts and provide deeper insights into the underlying chemical principles.

The collaborative efforts across these disciplines will be instrumental in overcoming the existing challenges and unlocking the full potential of this compound in various scientific and technological domains.

Q & A

Q. What are the recommended synthetic pathways for 5-Hydroxypicolinaldehydeoxime, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves condensation of 5-hydroxypicolinaldehyde with hydroxylamine under controlled pH (7–9) and temperature (50–70°C). Solvent choice (e.g., ethanol/water mixtures) impacts reaction efficiency. For example, acidic conditions may favor oxime formation but risk aldehyde decomposition. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
  • Table 1 : Synthetic Approaches Comparison
MethodConditionsYield (%)Key Challenges
Hydroxylamine HClEthanol, pH 8, 60°C65–75Byproduct formation
In-situ NH2_2OHAqueous, RT, 24h50–60Slow kinetics

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm structure via characteristic shifts (e.g., oxime proton at δ 10–11 ppm, aldehyde carbon at δ 190–200 ppm) in deuterated DMSO or CDCl3_3 .
  • IR Spectroscopy : Detect O-H (3200–3400 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle). Monitor dose-response curves and calculate IC50_{50} values. Validate specificity via enzymatic assays (e.g., inhibition of target proteins) .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound in aqueous vs. non-polar solvents be resolved?

  • Methodological Answer : Design stability studies under varied conditions (pH, temperature, solvent polarity). Use HPLC-UV to track degradation products. For aqueous instability, consider buffered solutions (pH 4–9) and analyze hydrolysis kinetics. In non-polar solvents (e.g., DCM), monitor for tautomerization via 1^1H NMR. Statistical tools (e.g., Arrhenius plots) predict shelf-life .

Q. What strategies mitigate interference from byproducts during biological activity assays?

  • Methodological Answer :
  • Chromatographic Purification : Employ preparative HPLC to isolate this compound from synthetic byproducts.
  • Control Experiments : Compare activity of purified vs. crude samples.
  • Analytical Cross-Checks : Use LC-MS to confirm compound integrity post-assay .

Q. What experimental designs elucidate the mechanism of action of this compound in antimicrobial studies?

  • Methodological Answer :
  • Time-Kill Assays : Track bacterial viability over 24h.
  • Transcriptomic Analysis : RNA sequencing to identify dysregulated pathways.
  • Molecular Docking : Model interactions with microbial enzymes (e.g., dihydrofolate reductase) .

Data Analysis and Interpretation

Q. How should researchers address variability in IC50_{50}50​ values across replicate studies?

  • Methodological Answer : Perform statistical tests (e.g., ANOVA) to assess significance. Standardize protocols (e.g., cell passage number, incubation time). Use Bland-Altman plots to evaluate inter-experimental consistency .

Literature and Experimental Design

Q. What criteria ensure rigorous literature review for prior studies on this compound?

  • Methodological Answer : Prioritize peer-reviewed journals (avoiding unreliable sources like ). Use Boolean search terms (e.g., "this compound AND synthesis") in PubMed/SciFinder. Critically appraise methods sections for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.